4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one
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Overview
Description
4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one is a complex organic compound that features a unique combination of isoquinoline and dioxolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with thiol-containing compounds to form the isoquinolylsulfanyl intermediate. This intermediate is then reacted with a dioxolone derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinolylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets. The isoquinolylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: This compound shares the dioxolone moiety but has a chloromethyl group instead of the isoquinolylsulfanyl group.
1,2,3-Triazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including drug discovery and materials science.
Uniqueness
4-[(1-Isoquinolylsulfanyl)methyl]-5-methyl-1,3-dioxol-2-one is unique due to its combination of isoquinoline and dioxolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H11NO3S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(isoquinolin-1-ylsulfanylmethyl)-5-methyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C14H11NO3S/c1-9-12(18-14(16)17-9)8-19-13-11-5-3-2-4-10(11)6-7-15-13/h2-7H,8H2,1H3 |
InChI Key |
FUIIHUHPFDOKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)CSC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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